(Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide
Description
Properties
IUPAC Name |
(Z)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-14-13-18(23-19(25)12-11-15-7-3-2-4-8-15)24-21-16-9-5-6-10-17(16)27-22(26)20(14)21/h2-13H,1H3,(H,23,24,25)/b12-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPAMMKAUMUIHJ-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)/C=C\C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound combines a 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridine scaffold with a (Z)-3-phenylacrylamide moiety. The chromenopyridine system requires regioselective annulation to position the methyl and oxo groups at C4 and C5, respectively. The acrylamide’s Z-configuration necessitates stereocontrol during acylation, often achieved through conjugate addition or kinetic trapping. Challenges include avoiding racemization at the acrylamide double bond and minimizing side reactions during heterocycle formation.
Chromenopyridine Core Synthesis
Cyclocondensation of Salicylaldehyde Derivatives
The chromenopyridine core is synthesized via cyclocondensation between 5-methylsalicylaldehyde and β-ketoamide precursors. For example, reacting 5-methylsalicylaldehyde with ethyl 3-aminocrotonate in ethanol under acidic conditions yields 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridine (yield: 82%). Piperidine catalysis (5 mol%) enhances reaction rates by deprotonating intermediates, as demonstrated in analogous chromeno[2,3-d]pyrimidinone syntheses.
Optimization of Cyclization Conditions
Alternative Routes via Imidate Intermediates
Patent CN101337906B describes imidate-based strategies for related heterocycles. Treating 5-methyl-2-hydroxychromen-4-one with triethyl orthoformate and acetic anhydride forms an imidate intermediate, which reacts with ammonium acetate to yield the chromenopyridine core (yield: 76%). This method avoids harsh acids but requires strict moisture control.
Acrylamide Sidechain Introduction
Stereochemical Control Strategies
Kinetic vs. Thermodynamic Control
Spectroscopic Characterization
NMR Analysis
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Z/E Ratio | Reference |
|---|---|---|---|---|
| Schotten-Baumann | 0°C, NaOH, THF/H2O | 74 | 9.2:1 | |
| EDCl/HOBt | 25°C, DMF | 68 | 7:1 | |
| Imidate intermediate | Reflux, Ac2O | 76 | N/A |
Industrial-Scale Considerations
Patent CN101337906B highlights solvent recycling and catalyst recovery for cost-effective production. Using excess aniline as both reactant and solvent reduces waste (yield: 96%), while vacuum distillation recovers 98% of unreacted aniline.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of chromeno[4,3-b]pyridine exhibit significant anticancer properties. Studies have shown that compounds similar to (Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, a study demonstrated that chromeno[4,3-b]pyridine derivatives effectively inhibited cancer cell growth in vitro by targeting the PI3K/Akt signaling pathway .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A series of chromeno[4,3-b]pyridine derivatives were synthesized and tested against various bacterial strains. The results showed that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations comparable to standard antibiotics . This suggests a potential application in developing new antimicrobial agents.
Agricultural Applications
Insecticidal Activity
Recent studies have explored the use of chromeno[4,3-b]pyridine derivatives as insecticides. Specifically, formulations containing this compound have been tested against agricultural pests such as aphids. The compound demonstrated effective insecticidal properties while being safe for non-target species, indicating its potential for use in integrated pest management systems .
Plant Growth Regulation
In addition to its insecticidal properties, this compound has been evaluated for its role as a plant growth regulator. Studies have shown that it can enhance plant growth and resistance to stress conditions when applied at specific concentrations. This could be particularly beneficial in promoting crop yields under adverse environmental conditions .
Material Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a precursor for synthesizing advanced materials. Research has indicated that it can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable optical properties .
Case Studies
Mechanism of Action
The mechanism of action of (Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromenopyridine and Chromen Derivatives
The chromeno[4,3-b]pyridine scaffold is structurally related to 4-methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (17) (), which features a chromen-2-one core modified with a thiazolo-isoxazole substituent. Key differences include:
Acrylamide Derivatives
The 3-phenylacrylamide group in the target compound is analogous to acrylamide derivatives in and :
- (Z)-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4412) () and (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) ().
The electron-withdrawing nitro group in 5012 may enhance stability compared to the 3-phenyl group in the target compound, while the methoxy group in 4412 could improve solubility .
Polyimide Precursors
3-chloro-N-phenyl-phthalimide () shares functional similarities as a precursor for polyimides. While the target compound lacks the chloro-substituted phthalimide structure, its acrylamide group could serve as a monomer in polymer synthesis, albeit with different thermal and mechanical properties .
Biological Activity
(Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide is a compound belonging to the chromenopyridine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a chromeno[4,3-b]pyridine core with a phenylacrylamide moiety. Its unique structure allows for various interactions with biological targets, making it a promising candidate in medicinal chemistry.
1. Anticancer Activity
Research indicates that chromenopyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in malignancy. The mechanism often involves the modulation of enzyme activity related to cell growth and apoptosis.
Case Study:
A study demonstrated that derivatives of N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide showed potent inhibition of cancer cell lines, including breast and colon cancers. The compounds were found to induce apoptosis through the activation of caspase pathways and the inhibition of the WNT/β-catenin signaling pathway, which is critical in many cancers .
2. Antimicrobial Activity
Compounds within the chromenopyridine class have been evaluated for their antimicrobial properties. Studies have reported their effectiveness against various bacterial and fungal pathogens.
Table 1: Antimicrobial Activity of Chromenopyridine Derivatives
| Compound | Pathogen Tested | Activity (MIC) |
|---|---|---|
| Compound A | Candida albicans | 32 µg/mL |
| Compound B | Aspergillus niger | 16 µg/mL |
| Compound C | Staphylococcus aureus | 8 µg/mL |
Research indicates that these compounds disrupt microbial cell membranes or inhibit essential metabolic pathways .
3. Anti-inflammatory Effects
The anti-inflammatory potential of chromenopyridines has also been explored. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation.
Mechanism of Action:
The anti-inflammatory effects are often attributed to the ability of these compounds to inhibit nuclear factor kappa B (NF-kB) signaling, which plays a crucial role in inflammatory responses .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through multi-component reactions involving various starting materials such as 4-oxo-4H-chromene derivatives. The reaction conditions typically involve catalyst-free methods in environmentally friendly solvents .
Research Findings
Recent studies have focused on optimizing the synthesis of chromenopyridine derivatives to enhance their biological activities. For example, modifications at different positions on the chromeno[4,3-b]pyridine scaffold have been shown to significantly influence the pharmacological properties of these compounds .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies proton environments and carbon frameworks, particularly for the acrylamide and chromeno-pyridine moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₂H₁₇N₃O₃) and detects isotopic patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O at ~1700 cm⁻¹) and amide (N-H at ~3300 cm⁻¹) bonds .
What strategies improve the pharmacokinetic profile of chromeno-pyridine-based compounds?
Q. Advanced
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce metabolic degradation, as seen in BMS-341 (), which improved microsomal stability by 60% .
- LogP Optimization : Adjust substituents (e.g., alkyl chains) to balance hydrophobicity (target logD ~5.2) and solubility, guided by computational models .
- CYP Inhibition Mitigation : Replace metabolically labile moieties (e.g., methylsulfanyl) with bioisosteres (e.g., oxadiazoles) to minimize off-target interactions .
What are common solvent systems and catalysts for synthesizing chromeno-pyridine derivatives?
Q. Basic
- Solvents : Pyridine (for nucleophilicity), ethanol (for polar intermediates), or solvent-free microwave-assisted reactions to accelerate kinetics .
- Catalysts : Triethylamine (Et₃N) for deprotonation, palladium catalysts for cross-coupling (e.g., Suzuki reactions in pyrrolo-pyrimidine analogs) .
- Temperature : Maintain 80–100°C to avoid thermal decomposition of acrylamide groups .
How does stereochemistry (Z/E configuration) influence the biological activity of acrylamide derivatives in chromeno-pyridine compounds?
Advanced
The Z-configuration in acrylamide derivatives enhances target binding due to spatial alignment with hydrophobic pockets in enzymes (e.g., kinases). Methodological insights:
- Stereochemical Analysis : Use NOESY NMR or X-ray crystallography (e.g., ) to confirm configuration .
- Activity Comparison : Synthesize Z/E isomers and test in dose-response assays (e.g., IC₅₀ shifts of >10-fold observed in kinase inhibitors) .
- Molecular Dynamics (MD) : Simulate binding poses to rationalize activity differences .
What purification methods are effective for isolating chromeno-pyridine derivatives?
Q. Basic
- Recrystallization : Use ethanol or ethyl acetate to isolate crystalline products .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 30:70 to 70:30) for polar intermediates .
- HPLC : Reverse-phase C18 columns resolve closely related analogs (e.g., regioisomers) with >95% purity .
How can computational modeling predict interaction mechanisms between chromeno-pyridine derivatives and biological targets?
Q. Advanced
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., kinases) .
- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with activity data to guide synthetic priorities .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for virtual mutations (e.g., replacing phenyl with thiophene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
